molecular formula C6H12F3N B3289942 (R)-1,1,1-Trifluoro-2-hexylamine CAS No. 862156-04-5

(R)-1,1,1-Trifluoro-2-hexylamine

Cat. No.: B3289942
CAS No.: 862156-04-5
M. Wt: 155.16
InChI Key: XRRYXZXWFBPGEJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1,1,1-Trifluoro-2-hexylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexylamine backbone. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethyl group. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1,1-Trifluoro-2-hexylamine typically involves the introduction of the trifluoromethyl group into a hexylamine precursor. One common method is the nucleophilic substitution reaction where a hexylamine reacts with a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-1,1,1-Trifluoro-2-hexylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Catalysts may also be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-2-hexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones or carboxylic acids, while reduction can produce hexylamines or hydrocarbons.

Scientific Research Applications

®-1,1,1-Trifluoro-2-hexylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of ®-1,1,1-Trifluoro-2-hexylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to the inhibition or activation of specific enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-methylamine: Similar structure but with a methyl group instead of a hexyl group.

    1,1,1-Trifluoro-2-ethylamine: Contains an ethyl group, offering different reactivity and applications.

    1,1,1-Trifluoro-2-propylamine: Features a propyl group, used in different industrial applications.

Uniqueness

®-1,1,1-Trifluoro-2-hexylamine is unique due to its longer hexyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that shorter-chain analogs cannot fulfill.

Properties

IUPAC Name

(2R)-1,1,1-trifluorohexan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-2-3-4-5(10)6(7,8)9/h5H,2-4,10H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRYXZXWFBPGEJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735248
Record name (2R)-1,1,1-Trifluorohexan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862156-04-5
Record name (2R)-1,1,1-Trifluorohexan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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